molecular formula C19H19FN2O3 B2597892 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 2034410-95-0

2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No.: B2597892
CAS No.: 2034410-95-0
M. Wt: 342.37
InChI Key: HUHDRGDJUASPBL-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide is a complex organic compound that features a fluorophenyl group and a dihydrobenzo[f][1,4]oxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) to form the benzo[f][1,4]oxazepine core . The fluorophenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the fluorophenyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide involves its interaction with molecular targets in the body. This could include binding to specific receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
  • 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[c][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide lies in its specific structural features, such as the fluorophenyl group and the benzo[f][1,4]oxazepine core. These features can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-7-3-1-5-14(16)11-18(23)21-9-10-22-12-15-6-2-4-8-17(15)25-13-19(22)24/h1-8H,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHDRGDJUASPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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